N-{4-[4-(2-Methoxy-phenyl)-piperazine-1-carbonyl]-phenyl}-acetamide
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Overview
Description
N~1~-(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-methoxyphenyl)piperazine with 4-nitrophenyl chloroformate to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include phenol derivatives, amines, and substituted piperazines, which can be further utilized in various applications.
Scientific Research Applications
N~1~-(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N~1~-(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)21-17-9-7-16(8-10-17)20(25)23-13-11-22(12-14-23)18-5-3-4-6-19(18)26-2/h3-10H,11-14H2,1-2H3,(H,21,24) |
InChI Key |
ZMISAIPMKMAOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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